2-(6-Mercapto-7H-purin-8-yl)aceticacid
Description
2-(6-Mercapto-7H-purin-8-yl)acetic acid is a purine derivative characterized by a mercapto (-SH) group at position 6 of the purine ring and an acetic acid moiety (-CH₂COOH) at position 8. The mercapto group contributes to redox activity and thiol-mediated binding, while the acetic acid substituent improves solubility in aqueous environments.
Properties
IUPAC Name |
2-(6-sulfanylidene-3,7-dihydropurin-8-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2S/c12-4(13)1-3-10-5-6(11-3)8-2-9-7(5)14/h2H,1H2,(H,12,13)(H2,8,9,10,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNZVRKKEZZFPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=S)C2=C(N1)N=C(N2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Mercapto-7H-purin-8-yl)acetic acid typically involves the reaction of 6-mercaptopurine with bromoacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the mercapto group attacks the bromoacetic acid, resulting in the formation of the desired product. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate .
Industrial Production Methods
Industrial production of 2-(6-Mercapto-7H-purin-8-yl)acetic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-(6-Mercapto-7H-purin-8-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols or other reduced forms.
Substitution: The acetic acid moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or alcohols can react with the acetic acid moiety under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiols or reduced purine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(6-Mercapto-7H-purin-8-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a probe for biochemical pathways.
Medicine: Investigated for its anticancer properties and potential use in chemotherapy.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-Mercapto-7H-purin-8-yl)acetic acid involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. Additionally, the purine ring can interact with nucleic acids, affecting DNA and RNA synthesis. These interactions disrupt cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
[(2-Amino-9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetic Acid ()
This compound, documented in the RCSB PDB (Ligand ID: 8Y7), shares structural motifs with 2-(6-Mercapto-7H-purin-8-yl)acetic acid but exhibits critical differences:
- Substituents: Position 6: Oxo (=O) group vs. mercapto (-SH) in the target compound. Position 8: Sulfanyl-linked acetic acid (-S-CH₂COOH) vs. direct acetic acid substitution. Additional groups: 2-amino (NH₂) and 9-methyl (CH₃) substituents.
- Molecular Formula : C₈H₉N₅O₃S (MW: 255.25 g/mol) .
- The 9-methyl group enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility. The 2-amino group introduces hydrogen-bonding capacity, possibly enhancing target affinity.
Table 1: Structural and Molecular Comparison
| Feature | 2-(6-Mercapto-7H-purin-8-yl)acetic Acid | [(2-Amino-9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetic Acid |
|---|---|---|
| Position 6 Substituent | -SH | =O |
| Position 8 Substituent | -CH₂COOH | -S-CH₂COOH |
| Additional Groups | None | 2-NH₂, 9-CH₃ |
| Molecular Formula | C₇H₆N₄O₂S (est.) | C₈H₉N₅O₃S |
| Molecular Weight | ~226 g/mol (est.) | 255.25 g/mol |
| Key Properties | High redox activity, moderate solubility | Enhanced lipophilicity, hydrogen-bonding potential |
6-Mercaptopurine (6-MP)
A clinically used antimetabolite, 6-MP features a mercapto group at position 6 but lacks the acetic acid moiety at position 8:
- Functional Impact :
- Absence of the acetic acid group reduces solubility compared to the target compound.
- 6-MP’s mechanism involves incorporation into DNA/RNA, causing cytotoxicity. The acetic acid in the target compound may alter this mechanism by introducing steric hindrance or ionic interactions.
8-Thioguanine
This compound has a thiol group at position 8 instead of position 6:
- Comparison :
- Positional isomerism shifts its biological targets; 8-thioguanine primarily inhibits purine biosynthesis.
- The acetic acid group in the target compound may confer distinct solubility or binding profiles compared to 8-thioguanine’s simpler structure.
Allopurinol
A xanthine oxidase inhibitor, allopurinol lacks thiol or acetic acid groups but shares the purine backbone:
- Contrast: Allopurinol’s 7-deazapurine structure and hydroxyl groups prioritize hydrogen-bonding interactions, whereas the target compound’s thiol and acetic acid groups suggest broader reactivity.
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